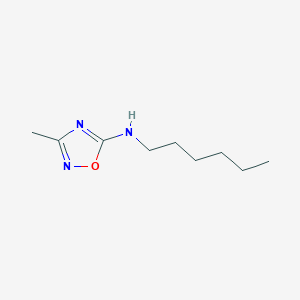
3-(3-(4-Isopropylphenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-Isopropylphenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid is a complex organic compound that features a benzoic acid core with a substituted imidazolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2,5-dioxo-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of acetophenone derivatives followed by cyclization reactions to introduce the imidazolidinyl group . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Isopropylphenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidazolidinyl group to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3-(3-(4-Isopropylphenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2,5-dioxo-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-(1-methylethyl)-: A simpler derivative with similar structural features but lacking the imidazolidinyl group.
4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid: Another related compound with different substituents on the benzene ring.
Uniqueness
The uniqueness of benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2,5-dioxo-1-imidazolidinyl]- lies in its complex structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
651748-42-4 |
|---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-[2,5-dioxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H18N2O4/c1-12(2)13-6-8-15(9-7-13)20-11-17(22)21(19(20)25)16-5-3-4-14(10-16)18(23)24/h3-10,12H,11H2,1-2H3,(H,23,24) |
InChI Key |
QCXMQAGPEBUHNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[2.2.1]heptane-2-carbonitrile,6-formyl-(9ci)](/img/structure/B8646690.png)

![Ethyl [4-(chlorosulfonyl)-2,5-dimethylphenoxy]acetate](/img/structure/B8646701.png)




![3-(Bromomethyl)-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B8646730.png)


